molecular formula C27H28ClN3O3S B2617118 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride CAS No. 1328605-46-4

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2617118
CAS No.: 1328605-46-4
M. Wt: 510.05
InChI Key: JJUYPFDJSPJWIN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The synthesis begins with the preparation of the 4-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 4-methyl-2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

  • Attachment of the Morpholinoethyl Group: : The next step involves the introduction of the 2-morpholinoethyl group. This is typically done through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

  • Coupling with 4-Phenoxybenzoyl Chloride: : The final step is the coupling of the intermediate with 4-phenoxybenzoyl chloride. This acylation reaction is usually carried out in the presence of a base like triethylamine to form the desired benzamide.

  • Formation of the Hydrochloride Salt: : The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenoxybenzamide moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Halogenation or nitration reactions are examples of such processes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors in cancer or neurological diseases.

  • Biological Research: : The compound can be used as a probe to study biological pathways and molecular interactions due to its complex structure and functional groups.

  • Materials Science: : It might be explored for use in organic electronics or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-4-phenoxybenzamide
  • **N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-dimethylaminoethyl)-4-phenoxybenzamide

Uniqueness

Compared to similar compounds, N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride may offer unique properties due to the presence of the morpholinoethyl group, which can influence its solubility, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S.ClH/c1-20-6-5-9-24-25(20)28-27(34-24)30(15-14-29-16-18-32-19-17-29)26(31)21-10-12-23(13-11-21)33-22-7-3-2-4-8-22;/h2-13H,14-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUYPFDJSPJWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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